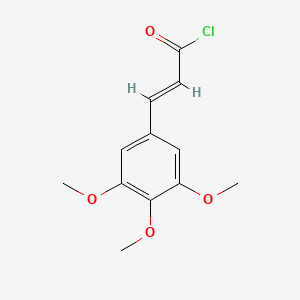

3',4',5'-Trimethoxycinnamoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFPFTGFVSWSTH-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10263-19-1 | |

| Record name | 3',4',5'-Trimethoxycinnamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4',5'-trimethoxycinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide to 3',4',5'-Trimethoxycinnamoyl Chloride: Properties, Synthesis, and Applications

This compound, an acyl chloride derivative of 3,4,5-trimethoxycinnamic acid (TMCA), is a highly valuable and reactive intermediate in synthetic organic chemistry. Its structure is foundational to a class of compounds with significant therapeutic potential, drawing inspiration from naturally occurring phenylpropanoids.[1][2] The parent acid, TMCA, is an active metabolite found in traditional medicinal plants and is recognized for its own biological activities, including anticonvulsant and sedative effects.[1] The conversion of the relatively stable carboxylic acid to the highly electrophilic acyl chloride dramatically enhances its reactivity, making it a pivotal reagent for introducing the 3,4,5-trimethoxycinnamoyl moiety into diverse molecular scaffolds.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound. The focus is on providing practical, field-proven insights and robust protocols to enable its effective use in the laboratory.

PART 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The following sections detail the essential physical properties and the spectroscopic fingerprint of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | [3] |

| Synonyms | This compound | [3] |

| CAS Number | 10263-19-1 | [3][4] |

| Molecular Formula | C₁₂H₁₃ClO₄ | [3] |

| Molecular Weight | 256.68 g/mol | [3] |

| Appearance | Data not consistently available; likely a solid | |

| Melting Point | Data not available in searched sources | |

| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Benzene); Reacts with water and protic solvents. | [5] |

Spectroscopic Characterization

The unique structural features of this compound give rise to a distinct spectroscopic signature, which is essential for confirming its successful synthesis and purity.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. Key expected signals include:

-

Vinyl Protons : Two doublets between δ 6.0 and 8.0 ppm. The proton on the carbon adjacent to the carbonyl (Hα) will be downfield of the proton on the carbon adjacent to the aromatic ring (Hβ). They will exhibit a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration of the double bond.[6][7]

-

Aromatic Protons : A singlet peak typically appearing between δ 6.5 and 7.5 ppm. The magnetic equivalence of the two aromatic protons (at C-2' and C-6') is due to the symmetrical substitution pattern on the phenyl ring.

-

Methoxy Protons : Two singlets. One singlet integrating to 6H for the two equivalent methoxy groups at C-3' and C-5', and another singlet integrating to 3H for the C-4' methoxy group. These peaks typically appear between δ 3.7 and 4.0 ppm.[6][7]

-

-

¹³C NMR Spectroscopy : The carbon spectrum provides confirmation of the carbon framework. Expected signals include:

-

Carbonyl Carbon : A signal in the range of δ 165-170 ppm for the acyl chloride.

-

Alkene Carbons : Two signals in the vinyl region (δ 115-150 ppm).

-

Aromatic Carbons : Signals corresponding to the substituted phenyl ring, including quaternary carbons.

-

Methoxy Carbons : Signals around δ 56-61 ppm.[6]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is a rapid tool for identifying the key functional groups.

-

C=O Stretch (Acyl Chloride) : A strong, sharp absorption band is expected at a high frequency, typically in the range of 1750-1800 cm⁻¹, which is characteristic of an acyl chloride carbonyl.

-

C=C Stretch (Alkene) : A medium intensity band around 1630 cm⁻¹.[6]

-

C-O Stretch (Methoxy) : Strong bands in the fingerprint region, typically around 1120-1250 cm⁻¹.[6]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight (256.68 g/mol ), with a characteristic M+2 isotopic peak for the chlorine atom (~32.5% of the M peak).[3]

-

Key Fragments : Common fragmentation patterns for related trimethoxybenzoyl compounds involve the formation of a stable trimethoxybenzoyl or cinnamoyl cation.[8]

-

PART 2: Synthesis, Reactivity, and Core Applications

As a reactive intermediate, the utility of this compound is defined by its synthesis and subsequent reactions.

Synthesis from 3,4,5-Trimethoxycinnamic Acid

The most direct and common method for preparing this compound is the reaction of the parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][9][10] Thionyl chloride is frequently used due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[9][10]

This protocol is based on established literature procedures for converting carboxylic acids to acyl chlorides.[5][11]

Materials:

-

3,4,5-Trimethoxycinnamic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (excess, e.g., 10-40 eq, can also be used as solvent)

-

Anhydrous benzene or methylene chloride (optional, as solvent)

-

Round-bottom flask with reflux condenser and drying tube (or inert atmosphere)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

-

Reagent Addition : Add 3,4,5-Trimethoxycinnamic acid (e.g., 3.62 mmol, 0.86 g) to the flask. Carefully add an excess of thionyl chloride (e.g., 137 mmol, 16.3 g).[5] The reaction can be run neat in SOCl₂ or with an anhydrous solvent like benzene.

-

Heating : Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 45-90 minutes.[5] The progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification : Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, the resulting crude residue can be co-evaporated with an anhydrous solvent like dry benzene or toluene multiple times.[5] The final product is typically a solid or oil and is used in the next step without further purification due to its moisture sensitivity.

Causality and Expertise:

-

Excess Thionyl Chloride : Using an excess of SOCl₂ drives the reaction to completion according to Le Châtelier's principle.

-

Reflux : Heating accelerates the reaction rate. The mechanism involves the formation of a highly reactive chlorosulfite intermediate, which readily undergoes nucleophilic attack by the chloride ion.[10]

-

Anhydrous Conditions : It is critical to perform the reaction under strictly anhydrous conditions, as acyl chlorides react readily with water to revert to the carboxylic acid.

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Chemical Reactivity and Key Synthetic Applications

The high electrophilicity of the carbonyl carbon makes this compound an excellent acylating agent for a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecules.[12]

The reaction of this compound with primary or secondary amines is a robust and efficient method for forming stable amide bonds.[13] These resulting amide derivatives are a major focus in medicinal chemistry, with many exhibiting promising biological activities, including antitumor and CNS-modulating properties.[1][14][15]

This protocol describes a general procedure for amide coupling, often referred to as the Schotten-Baumann reaction.[13][16]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Tertiary base (e.g., triethylamine (TEA) or pyridine, 1.1-1.5 eq)

-

Anhydrous solvent (e.g., methylene chloride (DCM), THF, or benzene)

-

Separatory funnel, standard glassware

-

Aqueous work-up solutions (e.g., 1M HCl, sat. NaHCO₃, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Amine Solution : In a fume hood, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition : Dissolve the freshly prepared this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove any unreacted starting acid), and brine (to remove residual water).

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.

-

Purification : The crude product can be purified by recrystallization or flash column chromatography on silica gel.[5]

Causality and Expertise:

-

Role of the Base : The tertiary amine base (TEA) is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[12] This prevents the protonation of the reactant amine, which would render it non-nucleophilic, and drives the reaction towards the product.

-

Temperature Control : The initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

Caption: Standard laboratory workflow for the synthesis of amides from acyl chlorides.

PART 3: Safety, Handling, and Storage

Due to its high reactivity, proper handling of this compound is paramount for laboratory safety. The information below is a summary of key safety protocols.

-

Hazard Identification : This compound is classified as corrosive and moisture-sensitive.

-

It causes severe skin burns and eye damage.[17]

-

It may cause respiratory irritation.

-

It reacts with water, releasing corrosive HCl gas.

-

-

Personal Protective Equipment (PPE) : Strict adherence to PPE protocols is mandatory.

-

Hand Protection : Wear impervious gloves (e.g., nitrile).

-

Eye Protection : Use safety goggles and a face shield.

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[17]

-

-

Handling Protocols :

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.[17]

-

Prevent all contact with skin and eyes.[17]

-

Use a closed system where possible and ensure the work area is well-ventilated.[17]

-

Keep away from water and other incompatible materials (e.g., alcohols, amines, bases).

-

Wash hands and face thoroughly after handling.[17]

-

-

Storage :

-

Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances.[18]

-

Conclusion

This compound is a potent and versatile acylating agent that serves as a critical gateway to a wide array of biologically active amides and esters. Its synthesis from the corresponding cinnamic acid is straightforward, though it demands rigorous anhydrous conditions. The high reactivity of the acyl chloride function enables efficient coupling with a broad range of nucleophiles under mild conditions. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its synthetic potential to build novel molecular architectures with therapeutic promise.

References

-

PrepChem. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride. Retrieved from PrepChem.com. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Zhao, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111718. [Link]

-

Chemical Suppliers. (n.d.). This compound | CAS 10263-19-1. Retrieved from chem-sources.com. [Link]

-

Lee, S. Y., et al. (2007). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Bioorganic & Medicinal Chemistry Letters, 17(5), 1255-1258. [Link]

-

Kos, J., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 2999. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,4,5-Trimethoxybenzyl chloride (CAS 3840-30-0). Retrieved from chemeo.com. [Link]

-

FooDB. (n.d.). 3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans. Retrieved from foodb.ca. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. Retrieved from innopharmchem.com. [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from rsc.org. [Link]

-

de Oliveira, R. B., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4512. [Link]

-

PharmaCompass. (n.d.). 3,4,5-trimethoxybenzoic acid chloride. Retrieved from pharmacompass.com. [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from hepatochem.com. [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxycinnamic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from organic-chemistry.org. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from chem.libretexts.org. [Link]

-

Sciencemadness Discussion Board. (2018). Acid Chlorides. Retrieved from sciencemadness.org. [Link]

-

ResearchGate. (n.d.). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Request PDF. Retrieved from researchgate.net. [Link]

-

mzCloud. (2025). 3 4 5 Trimethoxycinnamic acid. Retrieved from mzcloud.org. [Link]

-

MDPI. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Retrieved from mdpi.com. [Link]

-

ResearchGate. (2017). Convertion of Acid to acid chloride. Retrieved from researchgate.net. [Link]

Sources

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C12H13ClO4 | CID 6437726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 10263-19-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 3,4,5-Trimethoxycinnamic acid(90-50-6) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Amide Synthesis [fishersci.co.uk]

- 17. tcichemicals.com [tcichemicals.com]

- 18. foodb.ca [foodb.ca]

Synthesis of 3',4',5'-Trimethoxycinnamoyl Chloride from 3,4,5-Trimethoxycinnamic Acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5'-Trimethoxycinnamoyl chloride is a pivotal chemical intermediate, serving as an activated precursor for the synthesis of a diverse array of pharmacologically active compounds. Derived from 3,4,5-trimethoxycinnamic acid (TMCA), a natural product metabolite, this acyl chloride facilitates the efficient creation of ester and amide libraries for drug discovery.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide provides an in-depth technical examination of the synthesis of this compound, focusing on the prevalent thionyl chloride method. It covers reaction mechanisms, a detailed experimental protocol, characterization techniques, critical safety considerations, and the compound's application in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of Acyl Chloride Synthesis

3,4,5-Trimethoxycinnamic acid (TMCA) is a well-regarded scaffold in medicinal chemistry, originally identified as an active metabolite from the root of Polygala tenuifolia, a plant used in traditional medicine.[1][2] While TMCA itself exhibits biological activity, its true value in modern drug development lies in its role as a precursor. The direct coupling of the carboxylic acid group of TMCA with alcohols or amines to form esters or amides often requires harsh conditions or expensive coupling reagents.[1]

A more efficient and robust strategy is to first activate the carboxylic acid by converting it into a highly reactive acyl chloride. This compound is this activated form, enabling facile nucleophilic acyl substitution reactions under mild conditions. This conversion is a cornerstone reaction, unlocking access to a vast chemical space of TMCA derivatives for structure-activity relationship (SAR) studies.[1] This guide focuses on the most reliable and scalable method for this transformation: the use of thionyl chloride (SOCl₂).

Reaction Mechanism: The Conversion Pathway with Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution. Thionyl chloride is often the reagent of choice due to its efficacy and the convenient nature of its byproducts.[4]

The Causality Behind Reagent Choice: The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4][5] Their evolution from the reaction mixture acts as a thermodynamic driving force, pushing the equilibrium towards the product in accordance with Le Châtelier's principle. This also greatly simplifies the purification process, as these gaseous byproducts are easily removed.

The mechanism proceeds through two key stages:

-

Formation of a Reactive Intermediate: The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A proton transfer and the loss of a chloride ion result in the formation of a highly reactive acyl chlorosulfite intermediate.

-

Nucleophilic Attack and Product Formation: The chloride ion (Cl⁻), now a potent nucleophile, attacks the electrophilic carbonyl carbon of the intermediate. This forms a tetrahedral intermediate which subsequently collapses, yielding the final this compound and releasing gaseous SO₂ and HCl.[5][6]

Caption: Reaction mechanism for the synthesis of acyl chloride using thionyl chloride.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity. Adherence to anhydrous conditions is critical, as the acyl chloride product readily hydrolyzes back to the carboxylic acid in the presence of moisture.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| 3,4,5-Trimethoxycinnamic Acid (TMCA) | 90-50-6 | 238.23 | 1.0 | Ensure starting material is dry. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ~5-10 | Use freshly opened or distilled. Corrosive. |

| Anhydrous Toluene | 108-88-3 | 92.14 | Solvent | Dry over molecular sieves or sodium. |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to remove any traces of water.

-

Charging Reagents: Under a positive pressure of nitrogen, charge the flask with 3,4,5-trimethoxycinnamic acid (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of TMCA).[2]

-

Addition of Thionyl Chloride: Suspend the TMCA in the solvent and begin stirring. Add thionyl chloride (at least 2.0 eq, though often used in excess as the solvent) dropwise at room temperature.[2][7] An initial exotherm may be observed. The reaction can be performed in neat thionyl chloride, which is then removed under vacuum.[8]

-

Reaction: After the addition is complete, heat the mixture to reflux (for toluene, this is ~110 °C) and maintain for 1-2 hours.[2][7] The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial: Use a base trap (e.g., containing NaOH solution) between the apparatus and the vacuum pump to neutralize the corrosive acidic gases and prevent damage to the pump.[9]

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions and is typically used immediately.[2] To remove the final traces of thionyl chloride, the residue can be dissolved in a small amount of anhydrous benzene or toluene and evaporated again under reduced pressure. This process should be repeated two to three times.[7] The product is typically a solid.

Product Characterization

Due to its moisture sensitivity, the acyl chloride is often confirmed by converting a small sample into a stable derivative (e.g., methyl ester or an anilide) for analysis.[9] However, direct analysis is possible with care.

| Analysis Technique | Expected Observations for this compound |

| IR Spectroscopy | Appearance of a strong C=O stretch at a high wavenumber (~1780-1810 cm⁻¹), characteristic of an acyl chloride. Disappearance of the broad O-H stretch (~2500-3300 cm⁻¹) from the starting carboxylic acid. |

| ¹H NMR | Two vinylic protons as doublets (J ≈ 15-16 Hz, indicating trans configuration). Aromatic protons as a singlet. Three methoxy groups appearing as two singlets (one for the two equivalent 3,5-OCH₃ groups and one for the 4-OCH₃ group).[10] |

| ¹³C NMR | Carbonyl carbon signal shifted downfield. Signals corresponding to the vinylic, aromatic, and methoxy carbons.[11] |

Critical Safety Precautions

A robust understanding of the hazards is non-negotiable for the safe execution of this synthesis.

| Reagent | Primary Hazards | Handling Precautions |

| Thionyl Chloride | Severe corrosive. Causes serious skin burns and eye damage. Toxic if inhaled. Reacts violently with water, releasing toxic and corrosive gases (HCl, SO₂).[12][13] | Must be handled in a certified chemical fume hood. [14] Wear appropriate PPE: chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[13] Ensure an emergency eyewash and shower are accessible. |

| Toluene | Flammable liquid and vapor. Skin and eye irritant. Can cause nervous system damage with prolonged exposure. | Keep away from heat and ignition sources. Use in a well-ventilated area or fume hood. Avoid skin contact. |

| HCl and SO₂ Gas | Corrosive and toxic gases produced during the reaction. Severe respiratory tract irritants. | The entire procedure must be conducted in a fume hood to prevent inhalation. The work-up apparatus must be vented into a base trap. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

Applications in Drug Discovery

The synthesis of this compound is not an end in itself, but a critical enabling step. Its utility lies in its ability to readily acylate nucleophiles, providing rapid access to libraries of TMCA derivatives for screening.

-

Antitumor Agents: Many TMCA amides and esters have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines.[15]

-

Antiviral Compounds: TMCA esters, in particular, have been investigated as potential agents against viruses such as Hepatitis B (HBV) and Influenza A.[1]

-

CNS Agents: As a derivative of a known neuroactive metabolite, this scaffold is used to create novel compounds targeting the central nervous system, with potential applications as antinarcotic, anticonvulsant, or sedative agents.[2][3]

-

Cholinesterase Inhibitors: Certain 3,4,5-trimethoxycinnamates have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant for research into Alzheimer's disease.[2]

The conversion to the acyl chloride is the gateway to these and other applications, making this a fundamentally important reaction for any medicinal chemistry program working with this privileged scaffold.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a highly efficient and indispensable transformation in the field of drug discovery. The use of thionyl chloride provides a reliable and scalable method, driven by the formation of gaseous byproducts. This guide has detailed the underlying mechanism, provided a field-tested experimental protocol, and underscored the critical safety measures required for its successful and safe execution. By mastering this synthesis, researchers and drug development professionals can effectively unlock the vast therapeutic potential of the 3,4,5-trimethoxycinnamic acid scaffold, paving the way for the discovery of novel chemical entities.

References

-

Gao, C., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available at: [Link]

-

MDPI. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. Available at: [Link]

-

MDPI. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. MDPI. Available at: [Link]

-

MDPI. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. MDPI. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride. PrepChem.com. Available at: [Link]

-

PubMed. (2010). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Carl ROTH. Available at: [Link]

-

MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. New Jersey Department of Health. Available at: [Link]

-

UNODC. (n.d.). METHODS FOR IMPURITY PROFILING OF HEROIN AND COCAINE. United Nations Office on Drugs and Crime. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Reddit. (2021). How dangerous is thionyl chloride? r/Chempros. Available at: [Link]

-

Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Available at: [Link]

-

YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Bioman Explains. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]

-

Blogger. (n.d.). Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. Blogger. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C12H13ClO4 | CID 6437726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies [mdpi.com]

A Spectroscopic Guide to 3',4',5'-Trimethoxycinnamoyl Chloride: Elucidating Molecular Structure for Advanced Research

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3',4',5'-trimethoxycinnamoyl chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the characterization and quality control of this compound. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral features, providing field-proven insights to aid in experimental design and data interpretation. All protocols and interpretations are presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound is a derivative of 3,4,5-trimethoxycinnamic acid, a compound that serves as a precursor to a wide array of biologically active molecules.[1] The conversion of the carboxylic acid to the more reactive acyl chloride facilitates a variety of chemical transformations, including esterification and amidation, which are fundamental reactions in the synthesis of novel therapeutic agents and functional materials.[1]

The precise characterization of this compound is paramount to ensure the purity of the reagent and the successful outcome of subsequent synthetic steps. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, allowing for unambiguous identification and the assessment of its integrity. This guide will systematically explore each of these techniques, offering a detailed interpretation of the expected spectral data.

Synthesis and Sample Preparation

A common and effective method for the preparation of this compound is the reaction of 3,4,5-trimethoxycinnamic acid with thionyl chloride (SOCl₂).[2] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4,5-trimethoxycinnamic acid in an excess of thionyl chloride. The use of a fume hood is essential due to the corrosive and toxic nature of thionyl chloride.

-

Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This step should be performed with caution to avoid contamination of the vacuum pump.

-

Purification: The crude this compound can be purified by recrystallization or distillation under reduced pressure to yield a crystalline solid.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, and methoxy protons. The chemical shifts are influenced by the electron-withdrawing nature of the cinnamoyl chloride group and the electron-donating methoxy groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | Doublet | 1H | H-α (vinylic) |

| ~6.8 - 7.0 | Singlet | 2H | H-2', H-6' (aromatic) |

| ~6.4 - 6.6 | Doublet | 1H | H-β (vinylic) |

| ~3.9 | Singlet | 9H | -OCH₃ |

Interpretation and Causality:

-

Vinylic Protons (H-α and H-β): The protons on the double bond appear as doublets due to coupling with each other. The H-α proton, being closer to the electron-withdrawing carbonyl group, is expected to be deshielded and resonate at a higher chemical shift compared to the H-β proton. The large coupling constant (J ≈ 15-16 Hz) is characteristic of a trans configuration of the double bond.

-

Aromatic Protons (H-2' and H-6'): Due to the symmetrical substitution pattern on the aromatic ring, the two protons at the 2' and 6' positions are chemically equivalent and will appear as a single singlet.

-

Methoxy Protons: The nine protons of the three methoxy groups are also equivalent and will give rise to a sharp singlet at approximately 3.9 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C=O (carbonyl) |

| ~153 - 155 | C-3', C-5' (aromatic) |

| ~145 - 147 | C-α (vinylic) |

| ~140 - 142 | C-4' (aromatic) |

| ~130 - 132 | C-1' (aromatic) |

| ~118 - 120 | C-β (vinylic) |

| ~105 - 107 | C-2', C-6' (aromatic) |

| ~56 | -OCH₃ |

Interpretation and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the acyl chloride is significantly deshielded and appears at a high chemical shift, typically in the range of 168-170 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the methoxy substituents. The carbons bearing the methoxy groups (C-3', C-4', C-5') will resonate at higher chemical shifts compared to the unsubstituted aromatic carbons.

-

Vinylic Carbons: Similar to the protons, the vinylic carbons (C-α and C-β) will have distinct chemical shifts.

-

Methoxy Carbons: The carbons of the three equivalent methoxy groups will appear as a single signal around 56 ppm.

The following diagram illustrates the key correlations in an HSQC spectrum, linking the protons to their directly attached carbons.

Caption: Predicted ¹H-¹³C HSQC correlations for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, and the aromatic ring.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 - 1780 | Strong | C=O stretch (acyl chloride) |

| ~1620 - 1640 | Medium | C=C stretch (vinylic) |

| ~1580 - 1600 | Medium | C=C stretch (aromatic) |

| ~1120 - 1130 | Strong | C-O stretch (aryl ether) |

| ~970 - 990 | Strong | C-H bend (trans-vinylic) |

Interpretation and Causality:

-

Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption due to the C=O stretching vibration of the acyl chloride. This peak appears at a higher wavenumber compared to the corresponding carboxylic acid due to the inductive effect of the chlorine atom.

-

C=C Stretches: The stretching vibrations of the vinylic and aromatic C=C bonds will appear in the 1640-1580 cm⁻¹ region.

-

C-O Stretch: The strong absorption around 1125 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration.

-

Trans-Vinylic C-H Bend: A strong band around 980 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans-disubstituted double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are key for its identification. The molecular formula of this compound is C₁₂H₁₃ClO₄, with a molecular weight of 256.68 g/mol .[3]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 256/258 | [M]⁺ (Molecular ion) |

| 221 | [M - Cl]⁺ |

| 193 | [M - Cl - CO]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 256. Due to the presence of the chlorine atom, an isotopic peak [M+2]⁺ at m/z 258 with an intensity of approximately one-third of the [M]⁺ peak will also be observed.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. The initial loss of a chlorine radical will generate a prominent acylium ion at m/z 221. Subsequent loss of carbon monoxide (CO) from this ion will lead to a fragment at m/z 193.

The following diagram illustrates the predicted fragmentation pathway.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. By understanding the principles behind the NMR, IR, and MS techniques and the correlation between molecular structure and spectral output, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols and interpretations, grounded in established scientific principles, are intended to serve as a valuable resource for scientists engaged in cutting-edge research and development.

References

-

PrepChem. Synthesis of 3,4,5-trimethoxycinnamoyl chloride. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Joshi, V. & Hatim, J. G. (2004). Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. Oriental Journal of Chemistry, 20(3).

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available from: [Link]

-

PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available from: [Link]

Sources

3',4',5'-Trimethoxycinnamoyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 3',4',5'-Trimethoxycinnamoyl Chloride with Nucleophiles

Abstract

This compound is a highly valuable acylating agent in synthetic organic chemistry, primarily utilized for the introduction of the 3,4,5-trimethoxycinnamoyl moiety into diverse molecular architectures. This functional group is a recognized pharmacophore, integral to a wide range of biologically active molecules, including antitumor, antiviral, and central nervous system (CNS) agents.[1][2] This technical guide provides a comprehensive analysis of the reactivity of this compound with common nucleophiles, particularly amines and alcohols. We will explore the underlying principles of its reactivity, provide field-proven experimental protocols, discuss critical process considerations, and contextualize its application within drug discovery and development.

Introduction to this compound

The utility of this compound stems from its identity as a reactive acyl chloride. The cinnamoyl backbone, featuring a benzene ring, an alkene, and a carbonyl group, is adorned with three electron-donating methoxy groups. This specific substitution pattern is frequently found in natural products and their synthetic analogues, conferring important pharmacological properties.[1] The primary role of this reagent is to participate in nucleophilic acyl substitution reactions, where the chloride atom is displaced by a nucleophile to form a more stable acyl derivative, such as an amide or an ester.[3][4] The high reactivity of the acyl chloride, driven by the excellent leaving group ability of the chloride ion, makes it a more efficient acylating agent than the corresponding carboxylic acid.[5]

Physicochemical Properties and Synthesis

A thorough understanding of the reagent's properties is paramount for its successful application and safe handling.

| Property | Value | Source(s) |

| CAS Number | 10263-19-1 | [6][7] |

| Molecular Formula | C₁₂H₁₃ClO₄ | [6] |

| Molecular Weight | 256.68 g/mol | [6] |

| Appearance | Crystalline solid/powder | N/A |

| Melting Point | Not well-defined, precursor acid melts at 126-129 °C | [8] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Benzene) | [9] |

| Reactivity | Reacts with water and other protic nucleophiles | [3][10] |

Synthesis Overview: this compound is typically not isolated for long-term storage due to its reactivity and moisture sensitivity.[11] It is commonly prepared in situ or used immediately after synthesis from its parent compound, 3',4',5'-trimethoxycinnamic acid. The most prevalent method for this conversion is treatment with thionyl chloride (SOCl₂), often under reflux.[9][12] The key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[11][12]

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactivity of this compound is governed by the nucleophilic acyl substitution mechanism.[13] This is a two-step addition-elimination process.[14]

-

Nucleophilic Addition: The reaction begins with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[14][15]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, which is the chloride ion (Cl⁻).[16]

The trimethoxy substitution pattern on the aromatic ring donates electron density via resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted cinnamoyl chloride. However, the powerful inductive effect of the chlorine atom and its nature as an excellent leaving group ensure the compound remains a highly effective acylating agent.[13]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactions with Specific Nucleophiles

Reactivity with Amines: Amide Synthesis

The reaction with primary and secondary amines is a robust and widely used method to form stable amide bonds, which are crucial linkages in many pharmaceuticals.[1][17]

Causality and Experimental Choices:

-

Base is Essential: The reaction produces one equivalent of hydrochloric acid (HCl).[14] This acid will readily react with the amine nucleophile to form an ammonium salt, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl as it is formed.[9][18] Typically, at least two equivalents of the amine nucleophile can be used, where one acts as the nucleophile and the other as the base.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or benzene are used to prevent hydrolysis of the highly reactive acyl chloride.[9][19]

-

Temperature: The reaction is often initiated at 0 °C to control the initial exothermic release of heat and then allowed to warm to room temperature to ensure completion.[9][18]

Reactivity with Alcohols: Ester Synthesis

Alcohols react with this compound to form the corresponding esters, another important functional group in drug molecules and natural products.[20][21]

Causality and Experimental Choices:

-

Lower Nucleophilicity: Alcohols are generally less nucleophilic than amines. Consequently, these reactions often require promotion.

-

Catalysis: A base like pyridine is frequently used both as the solvent and as a catalyst.[17][18] Pyridine not only neutralizes the HCl byproduct but also activates the acyl chloride by forming a more reactive acylpyridinium ion intermediate. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further accelerate the reaction, especially with sterically hindered alcohols.[20]

-

Reaction Conditions: Similar to amide synthesis, the reaction is performed under anhydrous conditions, typically starting at 0 °C and warming to room temperature.[17][18]

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the synthesis of amides and esters. Adherence to anhydrous techniques and use of an inert atmosphere are critical for success.[19]

Protocol: Synthesis of a 3',4',5'-Trimethoxycinnamoyl Amide

This protocol is adapted from a standard procedure for reacting an acyl chloride with an amine.[9][22]

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[9]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]

Protocol: Synthesis of a 3',4',5'-Trimethoxycinnamoyl Ester

This protocol describes a typical esterification using an alcohol and a base catalyst.[17][18]

Materials:

-

This compound (1.0 eq)

-

Alcohol (1.0 eq)

-

Anhydrous Pyridine (can be used as solvent and base) or Anhydrous DCM with TEA (1.5 eq)

-

Magnetic stirrer and inert atmosphere setup

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add the solid this compound (1.0 eq) portion-wise to the stirred solution at 0 °C. Alternatively, add a solution of the acyl chloride in anhydrous DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight, or until TLC analysis indicates completion.

-

Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C. Extract the mixture with ethyl acetate.

-

Washing: Wash the combined organic extracts sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester via flash chromatography.

Caption: Standard Experimental Workflow for Acylation Reactions.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Corrosivity: As an acyl chloride, it is corrosive and can cause severe skin burns and eye damage.[10]

-

Moisture Sensitivity: It reacts violently with water and moisture, releasing corrosive HCl gas.[10] All handling must be done under strictly anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[23] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, and bases.[10]

Conclusion

This compound is a potent and versatile reagent for the synthesis of biologically relevant amides and esters. Its reactivity is dominated by the reliable nucleophilic acyl substitution mechanism. Successful application hinges on a clear understanding of the reaction mechanism, particularly the necessity of a base to neutralize the HCl byproduct, and the strict adherence to anhydrous reaction conditions to prevent reagent decomposition. By following the established protocols outlined in this guide, researchers can effectively leverage this compound to construct complex molecular targets for drug discovery and other advanced scientific applications.

References

-

PrepChem. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride. Retrieved from PrepChem.com. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 4(4), 553–555. [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

-

de C. Costa, M., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4491. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Chemistry LibreTexts. (2023). 17.1: Nucleophilic Acyl Substitution. [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]

-

FooDB. (n.d.). 3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans. [Link]

-

PubChem. (n.d.). Benzoyl chloride, 3,4,5-trimethoxy-. National Center for Biotechnology Information. [Link]

-

Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111720. [Link]

-

Morales-Lázaro, S. L., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Molecules, 28(12), 4758. [Link]

-

Jung, J. C., et al. (2013). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Chemical Biology & Drug Design, 81(3), 425-434. [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxycinnamyl alcohol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Request PDF. [Link]

-

Semantic Scholar. (2013). Synthesis and Evaluation of a Series of 3,4,5‐Trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

-

ResearchGate. (2018). How to synthesis acid convert into acidchloride ?. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

Sources

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C12H13ClO4 | CID 6437726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 10263-19-1 [chemicalbook.com]

- 8. foodb.ca [foodb.ca]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. byjus.com [byjus.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Stability and Storage of 3',4',5'-Trimethoxycinnamoyl Chloride

Introduction: The Synthetic Utility and Inherent Reactivity of 3',4',5'-Trimethoxycinnamoyl Chloride

This compound (TMCC), CAS No: 10263-19-1, is a valuable acyl chloride reagent in advanced organic synthesis.[1][2] Its molecular architecture, featuring a reactive acyl chloride group appended to a trimethoxy-substituted cinnamoyl backbone, makes it a key intermediate for introducing the 3,4,5-trimethoxyphenylpropenoyl moiety into target molecules. This is particularly relevant in the development of novel pharmaceutical agents and complex molecular probes where the cinnamoyl scaffold is explored for therapeutic potential.[3][4][5]

However, the very feature that makes TMCC synthetically useful—the electrophilic carbonyl carbon of the acyl chloride—also renders it highly susceptible to degradation.[6][7] Understanding the principles governing its stability is not merely a matter of procedural compliance but a fundamental prerequisite for ensuring reaction reproducibility, maximizing yield, and maintaining laboratory safety. This guide provides a detailed examination of the degradation pathways of TMCC and establishes a robust framework for its proper storage and handling, grounded in the principles of physical organic chemistry.

Core Chemical and Physical Properties

A foundational understanding of the material's properties is essential before discussing its stability. The key characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClO₄[1][2] |

| Molecular Weight | 256.68 g/mol [1][2] |

| Appearance | White to off-white or pale yellow crystalline solid/powder. |

| Melting Point | Approximately 81-84 °C |

| Boiling Point | 185 °C at 18 mmHg |

| CAS Number | 10263-19-1[1] |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by its susceptibility to nucleophilic attack, particularly by water. The principal degradation pathways are hydrolysis, and to a lesser extent, potential photodecomposition.

Hydrolytic Instability: The Primary Degradation Route

The most significant and immediate threat to the integrity of TMCC is hydrolysis.[6][8] Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water.[8][9] In the presence of atmospheric or incidental moisture, TMCC will hydrolyze to form 3',4',5'-trimethoxycinnamic acid and corrosive hydrochloric acid gas.[8][9]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a chloride ion and releasing a proton to yield the final products. This reaction is typically rapid and can be violent if water is added directly to the bulk material.[10]

The visual manifestation of this degradation is often the fuming of the solid upon exposure to humid air, which is the formation of HCl aerosol.[11] The presence of the resulting carboxylic acid as an impurity can significantly impact subsequent reactions, leading to lower yields and complex purification profiles.

Caption: Primary degradation pathway of TMCC via hydrolysis.

Photostability Considerations

The cinnamoyl moiety, characterized by its α,β-unsaturated carbonyl system, is known to be photosensitive.[12] While specific photostability studies on TMCC are not extensively documented, related cinnamoyl compounds are known to undergo [2+2] cycloaddition (dimerization) or cis-trans isomerization upon exposure to UV radiation.[12] Therefore, it is a critical precautionary measure to protect TMCC from light sources to prevent the formation of unintended dimeric or isomeric impurities.

Thermal Stability

This compound is a solid with a relatively high melting point, suggesting good stability at ambient temperatures in a dry state. However, like most reactive organic compounds, prolonged exposure to high temperatures can promote decomposition. The recommended storage temperature of 2-8°C is not only to inhibit hydrolysis but also to minimize any potential slow thermal degradation over long-term storage.

Recommended Storage Protocols

The overarching principle for storing TMCC is the rigorous exclusion of atmospheric moisture.[13] The following protocols are designed to maintain the compound's purity and reactivity over time.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | 2°C to 8°C[10][13] | Slows the rate of hydrolysis and any potential intrinsic degradation pathways. |

| Atmosphere | Dry, Inert Gas (Argon or Nitrogen)[13][14] | Prevents contact with atmospheric moisture, the primary cause of degradation. |

| Container | Tightly-sealed glass bottle with a PTFE-lined cap. | Provides a non-reactive, impermeable barrier to moisture. PTFE liners prevent corrosion/reaction with the cap. |

| Light | Store in an opaque container or dark location. | Prevents potential photodegradation (isomerization or dimerization) of the cinnamoyl group.[12] |

| Secondary Containment | Store the primary container within a desiccator cabinet. | Provides an additional layer of protection against moisture ingress, especially for frequently accessed containers. |

Workflow for Receiving and Storing a New Container

Adherence to a strict workflow from the moment of receipt is crucial for long-term stability.

Caption: Workflow for the proper intake and storage of TMCC.

Experimental Protocol: Safe Handling and Dispensing

The principles of stability and storage directly inform the best practices for handling the reagent in a laboratory setting. The following protocol ensures that the material's integrity is maintained during experimental use.

Objective: To safely dispense a required mass of this compound while minimizing exposure to atmospheric moisture.

Materials:

-

Sealed container of this compound

-

Nitrogen or Argon gas source with a manifold

-

Dry glassware (oven-dried at >120°C for several hours and cooled under vacuum or inert gas)

-

Dry spatulas and weighing vessels

-

Schlenk line or glove box (ideal)

-

Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, acid-resistant gloves (e.g., nitrile).[10][15]

Procedure:

-

Preparation:

-

Ensure all glassware, spatulas, and other equipment that will contact the reagent are scrupulously dry.[16]

-

Set up a dry, inert atmosphere workstation. This can be achieved within a glove box or by using a Schlenk line to maintain a positive pressure of nitrogen or argon in the reaction vessel.

-

-

Equilibration:

-

Remove the sealed container of TMCC from the 2-8°C storage.

-

Place the unopened container in a desiccator at room temperature for at least 30-60 minutes.

-

Causality: This step is critical. Opening a cold container will cause atmospheric moisture to immediately condense on the cold surfaces and inside the bottle, leading to rapid hydrolysis. The container must be at ambient temperature before the seal is broken.

-

-

Dispensing Under Inert Atmosphere:

-

Quickly remove the cap in a fume hood or under a positive flow of inert gas.

-

Using a dry spatula, promptly weigh the desired amount of the solid into a dry, tared vessel.

-

Minimize the time the stock bottle is open to the atmosphere, even under an inert gas blanket.

-

-

Resealing and Storage:

-

Immediately and tightly reseal the stock bottle cap.

-

Wipe the exterior of the bottle to remove any stray powder.

-

Wrap the cap-bottle junction securely with Parafilm® to create an additional barrier against moisture.

-

Return the resealed container to its secondary containment (desiccator) and place it back in 2-8°C storage.[10]

-

-

Quenching and Cleaning:

By adhering to these detailed stability and storage protocols, researchers can ensure the long-term integrity and reactivity of this compound, leading to more reliable and successful synthetic outcomes.

References

-

Wikipedia. Acyl chloride. [Link]

-

ALPHA. SAFETY DATA SHEET. [Link]

-

Oriental Journal of Chemistry. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

ACS Publications. A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. (2022-08-23). [Link]

-

Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025-05-25). [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride. (2024-02-01). [Link]

-

Reddit. Drying agents for Acyl halides : r/OrganicChemistry. (2023-03-14). [Link]

-

ResearchGate. Scheme 2 The photoreactions of the cinnamoyl moieties. [Link]

-

Journal of Bacteriology. Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. [Link]

-

Dry and Dry. Comprehensive Guide to Desiccant Types & Their Effectiveness. (2025-01-27). [Link]

-

Sciencemadness Discussion Board. Acyl chlorides stability. (2020-10-26). [Link]

-

AGM Container Controls. Selecting Desiccant Guide. (2025-03-13). [Link]

-

FooDB. 3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans. [Link]

-

ResearchGate. Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s | Request PDF. (2025-08-06). [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. (2019-03-04). [Link]

-

Amerigo Scientific. 3,4,5-Trimethoxybenzyl chloride (≥98.0% (AT)). [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2025-06-23). [Link]

-

MDPI. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. (2023-06-02). [Link]

-

Wikipedia. Magnesium sulfate. [Link]

-

NIH. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC. [Link]

-

Reddit. Acetyl Chloride Storage : r/chemistry. (2023-07-31). [Link]

-

Organic Chemistry Portal. Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (2013). [Link]

-

NIH. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024-04-21). [Link]

-

PubChem. This compound | C12H13ClO4 | CID 6437726. [Link]

-

SpringerLink. Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012-03-05). [Link]

-

PubMed Central. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. [Link]

-

PubMed. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. [Link]

-

NIH. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC. [Link]

-

Cambridge Open Engage. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) | Earth, Space, and Environmental Chemistry | ChemRxiv. (2022-06-08). [Link]

Sources

- 1. 3′,4′,5′-Trimethoxycinnamoyl chloride | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H13ClO4 | CID 6437726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]

- 7. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. savemyexams.com [savemyexams.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

An In-depth Technical Guide to 3',4',5'-Trimethoxycinnamoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',5'-Trimethoxycinnamoyl chloride, a derivative of cinnamic acid, is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its trifunctional nature, comprising a reactive acyl chloride, a conjugated alkene, and a trimethoxyphenyl group, makes it a versatile building block for introducing the 3,4,5-trimethoxycinnamoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and applications, with a focus on practical insights for laboratory and developmental work.

Core Chemical Identifiers and Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use and safe handling.

| Property | Value | Source |

| CAS Number | 10263-19-1 | [1] |

| Molecular Formula | C₁₂H₁₃ClO₄ | [1] |

| Molecular Weight | 256.68 g/mol | [1] |

| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | [1] |

| Synonyms | 3-(3,4,5-trimethoxyphenyl)acryloyl chloride, (E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL CHLORIDE | [1] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3,4,5-Trimethoxycinnamic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[2][3]

Experimental Protocol: Synthesis from 3,4,5-Trimethoxycinnamic Acid

This protocol details a robust method for the preparation of this compound.

Materials:

-

3,4,5-Trimethoxycinnamic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 3,4,5-Trimethoxycinnamic acid in an excess of thionyl chloride.[2] A minimal amount of an anhydrous solvent like toluene can be used if necessary.

-

Chlorination: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux and maintain this temperature for approximately 45 minutes to an hour.[2] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed under reduced pressure using a rotary evaporator.[2] It is crucial to use a trap to capture the corrosive thionyl chloride vapors.

-

Purification: The resulting crude this compound can be purified by repeated dissolution in a dry, volatile solvent like benzene, followed by evaporation under reduced pressure to remove any remaining traces of thionyl chloride.[2]

-